

Comparison Guide: Novel TGR5 Agonists vs. Existing Metabolic Therapies

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Compound of Interest

Compound Name: *1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging Takeda G-protein-coupled receptor 5 (TGR5) agonists against current standard-of-care therapies for metabolic diseases, primarily Type 2 Diabetes (T2DM) and Non-alcoholic Fatty Liver Disease (NAFLD). The information is supported by experimental data from preclinical and clinical studies.

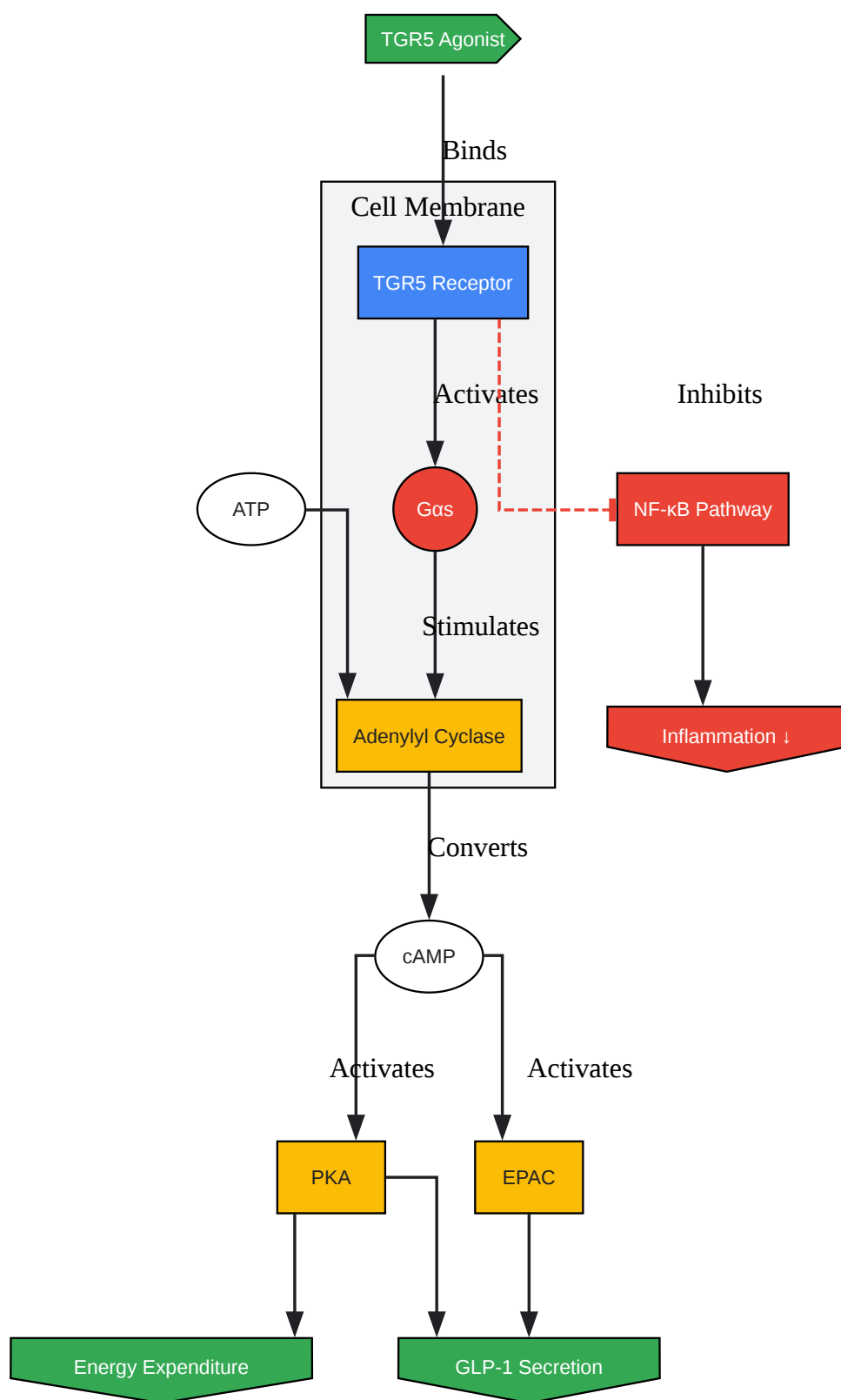
Introduction: TGR5 as a Therapeutic Target

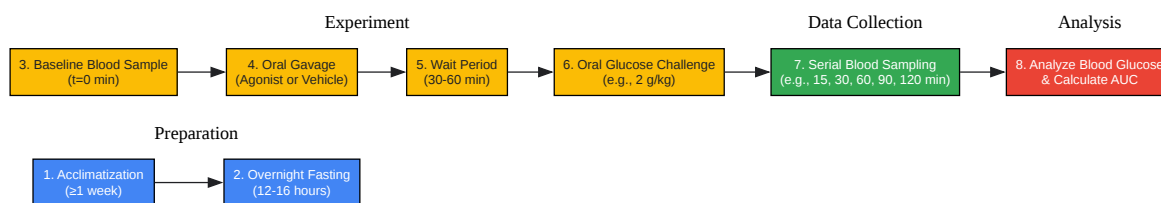
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.^{[1][2]} Its expression in various tissues—including the intestine, liver, brown adipose tissue, and immune cells—positions it as a critical regulator of metabolic homeostasis.^{[1][2]} Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, improve glucose metabolism, and exert anti-inflammatory effects.^{[1][2][3]} These diverse physiological roles make TGR5 a promising therapeutic target for T2DM, obesity, and NAFLD.^{[2][4]}

TGR5 Signaling Pathways

Upon activation by an agonist, TGR5 initiates a signaling cascade primarily through the G α s subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.^{[1][5]} This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated

by cAMP (EPAC).[5] These effectors mediate key downstream physiological responses. In intestinal L-cells, this pathway promotes the transcription of proglucagon and the secretion of GLP-1.[1][6] In immune cells like macrophages, TGR5 signaling can also antagonize the NF- κ B pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7][8]





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